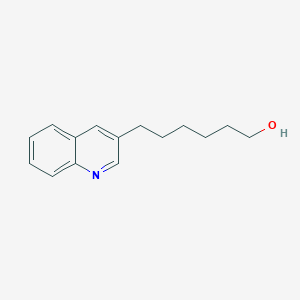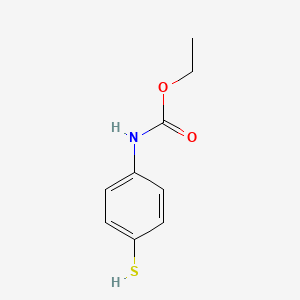![molecular formula C15H15NO5 B8682592 ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 33331-61-2](/img/structure/B8682592.png)
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a chemical compound with the molecular formula C15H15NO5 and a molecular weight of 289.29 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Méthodes De Préparation
The synthesis of ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to DNA gyrase and topoisomerase enzymes, inhibiting their activity and leading to antibacterial effects . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be compared with other quinoline derivatives such as:
Oxolinic acid: Known for its antibacterial properties and similar mechanism of action involving DNA gyrase inhibition.
Ethyl 8-chloro-2H-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate: Another quinoline derivative with potential antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific ethoxy substitution, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
33331-61-2 |
|---|---|
Formule moléculaire |
C15H15NO5 |
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
ethyl 8-ethoxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-18-14-9-5-12-13(21-8-20-12)6-11(9)16-7-10(14)15(17)19-4-2/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
YRTSFGKVUOLBDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NC2=CC3=C(C=C21)OCO3)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-{(1S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-[(3-fluorophenyl)methyl]ethyl}-2-thiophenecarboxamide](/img/structure/B8682518.png)
![6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran](/img/structure/B8682523.png)










